acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
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Overview
Description
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, is a derivative of caryophyllene, a natural bicyclic sesquiterpene found in many essential oils, including clove oil, cannabis, and hops . Caryophyllene is known for its unique structure, which includes a cyclobutane ring and a trans-double bond in a nine-membered ring . The acetylation of caryophyllene enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caryophyllene, acetylated, back to its original form or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Caryophyllene oxide: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: Acts as an agonist for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory and analgesic effects.
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2): Activation of Nrf2 leads to the expression of antioxidant proteins that protect against oxidative damage.
Cyclooxygenase Enzymes (COX-1 and COX-2): Inhibits these enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, can be compared with other similar compounds such as:
Caryophyllene: The non-acetylated form, which has different chemical properties and biological activities.
Caryophyllene oxide: An oxidized derivative with distinct chemical and biological properties.
Humulene: Another sesquiterpene with similar structural features but different biological activities.
Uniqueness: this compound, stands out due to its enhanced chemical stability and unique biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
75975-83-6 |
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Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1 |
InChI Key |
DWYHUKSMKNWPGU-ZTDCGIRDSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
Origin of Product |
United States |
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